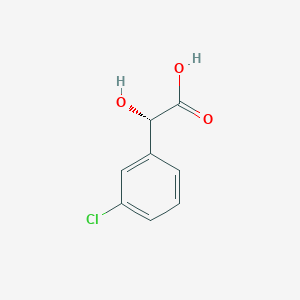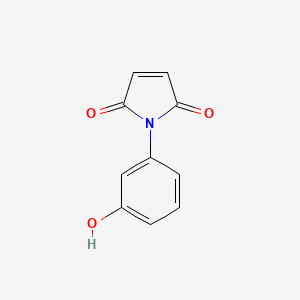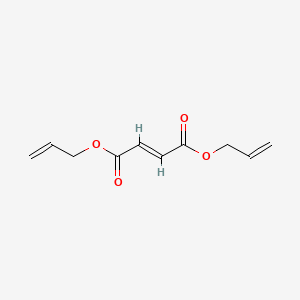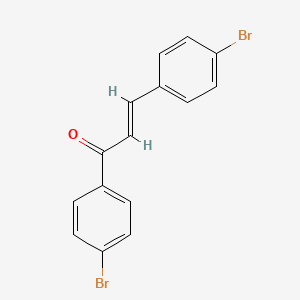
(E)-1,3-bis(4-bromophenyl)prop-2-en-1-one
Vue d'ensemble
Description
- (E)-1,3-bis(4-bromophenyl)prop-2-en-1-one is a chemical compound with the molecular formula C<sub>15</sub>H<sub>10</sub>Br<sub>2</sub>O . It is also known as 4,4’-Dibromochalcone .
- It belongs to the class of chalcones, which are α,β-unsaturated ketones with two aromatic rings connected by a three-carbon bridge.
- Chalcones exhibit diverse biological activities and have been studied for their potential pharmacological applications.
Synthesis Analysis
- The synthesis of (E)-1,3-bis(4-bromophenyl)prop-2-en-1-one can be achieved through various methods, including condensation reactions between appropriate benzaldehydes and acetophenones under suitable conditions.
- Detailed synthetic routes and reaction conditions can be found in relevant research papers.
Molecular Structure Analysis
- The molecular structure of (E)-1,3-bis(4-bromophenyl)prop-2-en-1-one consists of two brominated phenyl rings connected by a central propenone unit.
- The compound adopts the E-configuration around the double bond.
Chemical Reactions Analysis
- (E)-1,3-bis(4-bromophenyl)prop-2-en-1-one can participate in various reactions, including nucleophilic additions, cyclizations, and oxidative processes.
- Its reactivity depends on the presence of the α,β-unsaturated ketone moiety.
Physical And Chemical Properties Analysis
- Density: 1.647 g/cm³
- Boiling Point: 450.6°C at 760 mmHg
- Flash Point: 131.2°C
- Exact Mass: 363.91000 g/mol
- LogP: 5.10770
- Index of Refraction: 1.664
Applications De Recherche Scientifique
Heterocyclic Compound Synthesis and Biological Activity : Mahmoud (2014) synthesized new compounds from (E)-1,3-bis(4-bromophenyl)prop-2-en-1-one and studied their biological activities. These compounds were characterized using various spectroscopic methods and showed potential for further biological investigation (Mahmoud, 2014).
Nonlinear Optical Properties : Shkir et al. (2019) explored the nonlinear optical (NLO) properties of derivatives of (E)-1,3-bis(4-bromophenyl)prop-2-en-1-one, finding them suitable for semiconductor devices and NLO applications (Shkir et al., 2019).
Structural Characterizations and Quantum Chemical Investigations : Thanigaimani et al. (2015) conducted a comprehensive study on the structure, vibrational assignments, and antibacterial activities of a derivative of (E)-1,3-bis(4-bromophenyl)prop-2-en-1-one, revealing its potential in microbiological applications (Thanigaimani et al., 2015).
Molecular Structure Analysis : Suwunwong et al. (2009) analyzed the molecular structure of a related compound, demonstrating its potential for further chemical study (Suwunwong et al., 2009).
Quantum Chemical Analysis on Chalcone Derivatives : Zaini et al. (2018) performed quantum chemical investigations on a chalcone derivative of (E)-1,3-bis(4-bromophenyl)prop-2-en-1-one, providing insights into its electronic properties and structure (Zaini et al., 2018).
Nonlinear Optical Properties Study : D’silva et al. (2012) investigated the third-order NLO properties of Br and NO2 substituted derivatives, demonstrating their potential in NLO applications (D’silva et al., 2012).
Safety And Hazards
- Safety information, including toxicity and handling precautions, should be obtained from reliable sources and relevant safety data sheets (MSDS).
Orientations Futures
- Further research should explore the compound’s potential applications in drug discovery, material science, or other fields.
- Investigate its biological activity, potential targets, and optimization for specific purposes.
Propriétés
IUPAC Name |
(E)-1,3-bis(4-bromophenyl)prop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Br2O/c16-13-6-1-11(2-7-13)3-10-15(18)12-4-8-14(17)9-5-12/h1-10H/b10-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRNSKEMAIABAKW-XCVCLJGOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)C2=CC=C(C=C2)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)C2=CC=C(C=C2)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Br2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201266300 | |
| Record name | (2E)-1,3-Bis(4-bromophenyl)-2-propen-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201266300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-1,3-bis(4-bromophenyl)prop-2-en-1-one | |
CAS RN |
126443-21-8, 5471-96-5 | |
| Record name | (2E)-1,3-Bis(4-bromophenyl)-2-propen-1-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=126443-21-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC28481 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28481 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (2E)-1,3-Bis(4-bromophenyl)-2-propen-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201266300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



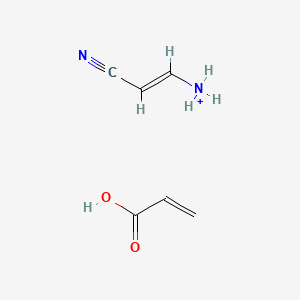
![2,4-Diisocyanato-1-methylbenzene;5-(1,3-dioxo-2-benzofuran-5-carbonyl)-2-benzofuran-1,3-dione;1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene](/img/structure/B1609200.png)
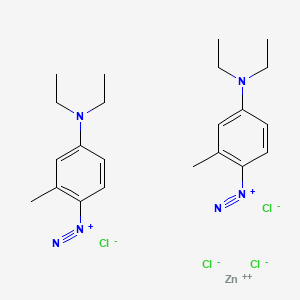

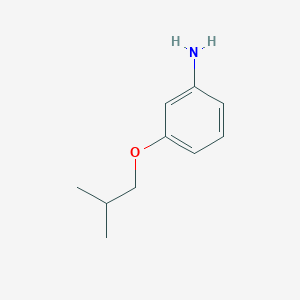
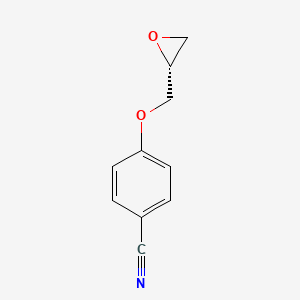
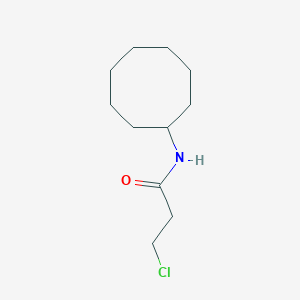
![[4-(2-Chlorophenoxy)phenyl]methanamine](/img/structure/B1609210.png)
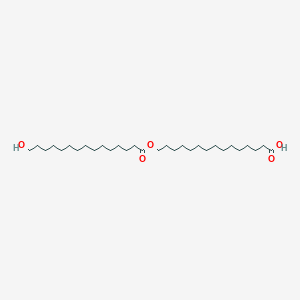
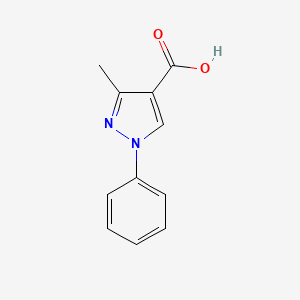
![4-[5-[[2-(Azepan-1-yl)-5-cyano-1-ethyl-4-methyl-6-oxopyridin-3-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B1609213.png)
